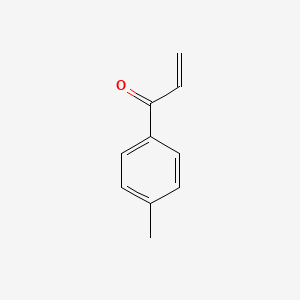

1-(4-Methylphenyl)prop-2-en-1-one

Description

Properties

CAS No. |

19832-78-1 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

1-(4-methylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C10H10O/c1-3-10(11)9-6-4-8(2)5-7-9/h3-7H,1H2,2H3 |

InChI Key |

XHCPTPNCDKFRPZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)C=C |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

4'-Methylacrylophenone CAS 19832-78-1 SDS

An In-depth Technical Guide to 4'-Methylacrylophenone A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4'-Methylacrylophenone, a valuable chemical intermediate in organic synthesis and a potential scaffold in medicinal chemistry. A critical clarification is made regarding its nomenclature and CAS number. This document details its synthesis via the Mannich reaction, its chemical reactivity as an α,β-unsaturated ketone, and its potential applications in drug discovery. Furthermore, a predicted toxicological profile and safety handling procedures are outlined, based on the known properties of its structural class, in the absence of a specific Safety Data Sheet (SDS) for the designated CAS number. Detailed experimental protocols, spectroscopic data analysis, and visual diagrams of key processes are included to support researchers in their practical applications of this compound.

A notable discrepancy exists regarding the compound name "4'-Methylacrylophenone" and the provided CAS number 19832-78-1. Extensive database searches indicate that this CAS number is not assigned to a publicly documented chemical structure. The systematic name "4'-Methylacrylophenone" suggests a molecule with an acrylophenone core and a methyl group at the 4-position of the phenyl ring. The logical IUPAC name for this structure is 1-(p-tolyl)prop-2-en-1-one , and this guide will focus on this compound.

This molecule belongs to the chalcone family, which are known for their wide range of biological activities, making them attractive scaffolds for drug discovery.[1] The presence of the α,β-unsaturated ketone moiety makes it a reactive intermediate for various organic transformations.

Table 1: Compound Identification and Properties

| Property | Value |

| Systematic Name | 1-(p-tolyl)prop-2-en-1-one |

| Common Name | 4'-Methylacrylophenone |

| CAS Number | Not assigned (Note: 19832-78-1 is unassigned) |

| Molecular Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol |

| Appearance | Expected to be a pale yellow oil or low-melting solid |

| Boiling Point | Predicted to be >200 °C at atmospheric pressure |

| Solubility | Soluble in most organic solvents (e.g., ethanol, acetone, dichloromethane); insoluble in water. |

Synthesis and Mechanistic Pathways

The most direct and common synthetic route to 1-(p-tolyl)prop-2-en-1-one is a two-step process starting from 4'-methylacetophenone. This involves a Mannich reaction to form a β-amino ketone (a Mannich base), followed by a Hofmann elimination.[2][3]

Synthesis Workflow

Caption: Synthesis workflow for 1-(p-tolyl)prop-2-en-1-one.

Experimental Protocol: Synthesis of 1-(p-tolyl)prop-2-en-1-one

Step 1: Synthesis of 3-(Dimethylamino)-1-(p-tolyl)propan-1-one (Mannich Base)

-

To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4'-methylacetophenone (13.4 g, 0.1 mol), dimethylamine hydrochloride (12.2 g, 0.15 mol), and paraformaldehyde (4.5 g, 0.15 mol).

-

Add 50 mL of ethanol and a few drops of concentrated hydrochloric acid as a catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into 200 mL of ice-cold water and basify with a 20% sodium hydroxide solution until the pH is ~10-11.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Mannich base. Purification can be achieved by column chromatography if necessary.

Step 2: Synthesis of 1-(p-tolyl)prop-2-en-1-one (Hofmann Elimination)

-

Dissolve the crude Mannich base from Step 1 in 50 mL of acetone in a 100 mL round-bottom flask.

-

Add methyl iodide (1.2 equivalents) dropwise at room temperature and stir for 2-3 hours to form the quaternary ammonium salt. The salt often precipitates from the solution.

-

Filter the precipitate and wash with cold acetone.

-

Dissolve the quaternary ammonium salt in a minimal amount of water and treat with a saturated solution of sodium bicarbonate.

-

Heat the mixture gently to 50-60 °C for 1 hour to effect the elimination.

-

Cool the mixture and extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(p-tolyl)prop-2-en-1-one.

Chemical Reactivity and Applications in Drug Development

The reactivity of 1-(p-tolyl)prop-2-en-1-one is dominated by the α,β-unsaturated ketone moiety. This functional group provides two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon.

Michael Addition

The conjugated system makes the β-carbon electrophilic and susceptible to attack by soft nucleophiles in a reaction known as the Michael addition or 1,4-conjugate addition. This is a powerful C-C and C-heteroatom bond-forming reaction.[4]

Caption: Generalized Michael addition reaction mechanism.

This reactivity is crucial in drug development, as the compound can act as a covalent inhibitor by reacting with nucleophilic residues (e.g., cysteine) in target proteins.

Applications in Medicinal Chemistry

Chalcones and their derivatives are known to exhibit a wide range of pharmacological activities, including:

-

Anticancer: Many chalcones have shown potent anticancer effects by targeting various signaling pathways.[1]

-

Anti-inflammatory: They can inhibit enzymes involved in the inflammatory response.

-

Antimicrobial and Antifungal: The chalcone scaffold is present in numerous natural and synthetic antimicrobial agents.

1-(p-tolyl)prop-2-en-1-one can serve as a starting material or a key intermediate for the synthesis of more complex molecules with potential therapeutic value, such as pyrazoles and other heterocyclic compounds.[1]

Toxicological Profile and Safety Handling (Predicted)

Disclaimer: No specific Safety Data Sheet (SDS) is available for 1-(p-tolyl)prop-2-en-1-one under CAS number 19832-78-1. The following information is a prediction based on the known hazards of α,β-unsaturated ketones and the starting material, 4'-methylacetophenone.

Table 2: Predicted Hazard Profile

| Hazard | Description |

| Acute Toxicity | May be harmful if swallowed or inhaled.[5] |

| Skin Corrosion/Irritation | Expected to cause skin irritation. α,β-unsaturated ketones can be alkylating agents and may cause sensitization.[5] |

| Eye Damage/Irritation | Expected to cause serious eye irritation. |

| Respiratory Sensitization | May cause respiratory tract irritation.[5] |

| Mutagenicity/Carcinogenicity | No data available, but some α,β-unsaturated ketones have shown mutagenic potential. |

Safety Handling Workflow

Caption: Recommended safety handling workflow.

Spectroscopic Characterization (Predicted)

The following are the predicted spectroscopic data for 1-(p-tolyl)prop-2-en-1-one.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Peaks and Interpretation |

| ¹H NMR | δ ~7.8 (d, 2H, aromatic protons ortho to C=O), δ ~7.3 (d, 2H, aromatic protons meta to C=O), δ ~7.0-7.5 (m, 3H, vinyl protons), δ ~2.4 (s, 3H, methyl protons). |

| ¹³C NMR | δ ~190 (C=O), δ ~144 (aromatic C-CH₃), δ ~135 (aromatic C-C=O), δ ~129 (aromatic CH), δ ~128 (aromatic CH), δ ~130-140 (vinyl CH and CH₂), δ ~21 (CH₃).[6][7] |

| IR (cm⁻¹) | ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1660 (C=O stretch, conjugated), ~1600 (C=C stretch), ~1200-1300 (C-C stretch). |

| Mass Spec (m/z) | 146 (M⁺), 131 ([M-CH₃]⁺), 119 ([M-C₂H₃]⁺), 91 ([C₇H₇]⁺, tropylium ion). |

Conclusion

While the initial query presented a challenge due to an unassigned CAS number, this guide provides a scientifically robust overview of the likely intended compound, 1-(p-tolyl)prop-2-en-1-one. Its synthesis is accessible through well-established organic reactions, and its chemical properties, particularly as a Michael acceptor, make it a versatile building block in organic synthesis and a compound of interest for medicinal chemistry research. The provided protocols and safety recommendations are intended to equip researchers with the necessary information for the safe and effective use of this compound in their work.

References

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

-

Unacademy. (n.d.). What Is Willgerodt-Kindler Reaction? Retrieved from [Link]

-

Organic Chemistry Reaction. (2026, February 7). Willgerodt-Kindler Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (2009, January 30). Willgerodt-Kindler Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

-

Mol-Instincts. (2024, October 21). 4'-Methylacetophenone: Applications in Medicinal chemistry and its Health Hazards. Retrieved from [Link]

-

ADICHEMISTRY. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Mannich Reaction. Retrieved from [Link]

-

PMC. (2018, November 14). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. Retrieved from [Link]

-

University of Calgary Department of Chemistry. (n.d.). Spectra Problem #9 Solution. Retrieved from [Link]

-

SpectraBase. (n.d.). 4'-Methylacetophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

DergiPark. (n.d.). Synthesis and Investigation Extraction Properties of 4- Methylacetophenone, 4-Chloroacetophenone and Isonitrosoacetephenone 4-Aminobenzoylhydrazones. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylacetophenone thiosemicarbazone. Retrieved from [Link]

-

PubMed. (2014, May 15). Catechol-o-methyltransferase and 3,4-({+/-})-methylenedioxymethamphetamine toxicity. Retrieved from [Link]

-

PMC. (2010, February 11). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Retrieved from [Link]

-

PubMed. (2000, December 29). Kinetics and mechanisms of the reactions of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with alicyclic amines and pyridines. Retrieved from [Link]

-

Dalal Institute. (n.d.). Reaction Mechanism: Structure and Reactivity. Retrieved from [Link]

-

Aragen. (2025, August 21). IR & CR Formulations: Strategic Lever in Preclinical & Early Clinical Drug Development. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4. Retrieved from [Link]

-

YouTube. (2022, April 2). The Trick for Learning Reaction Mechanisms | 4 Patterns | Organic Chemistry. Retrieved from [Link]

-

Dalal Institute. (n.d.). Effect of Structure on Reactivity. Retrieved from [Link]

-

PubMed. (2012, January 5). 3,4-methylenedioxypyrovalerone (MDPV): chemistry, pharmacology and toxicology of a new designer drug of abuse marketed online. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Retrieved from [Link]

-

PubMed. (2011, July 13). The pharmacology and toxicology of the synthetic cathinone mephedrone (4-methylmethcathinone). Retrieved from [Link]

-

PubMed. (2023, September 7). Pharmacological and toxicological evaluation of methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxoide against haloperidol induced Parkinson like symptoms in animal model: In-vitro and in-vivo studies. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. adichemistry.com [adichemistry.com]

- 3. Mannich Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. 4'-Methylacetophenone: Applications in Medicinal chemistry and its Health Hazards_Chemicalbook [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

Electrophilic Architecture: A Comparative Analysis of p-Tolyl Vinyl Ketone and Chalcone Scaffolds

Executive Summary

In the realm of targeted covalent design and synthetic organic chemistry,

Topological & Electronic Architecture

The reactivity of an

p-Tolyl Vinyl Ketone (1-(p-tolyl)prop-2-en-1-one)

p-Tolyl vinyl ketone features a single p-tolyl ring conjugated to a carbonyl, which is in turn conjugated to a terminal vinyl group .

-

Electronic Profile: The p-methyl group exerts a mild electron-donating effect via hyperconjugation, slightly deactivating the carbonyl compared to a plain phenyl ring. However, this effect is overshadowed by the terminal nature of the alkene.

-

Steric Profile: The absolute lack of substitution at the

-carbon (

Chalcone (1,3-diphenyl-2-propen-1-one)

Chalcones are characterized by a 1,3-diaryl-2-propen-1-one core, where two phenyl rings flank the enone system.

-

Electronic Profile: The extended

-conjugation across both aryl rings creates a highly delocalized system. This delocalization raises the LUMO energy relative to terminal enones, inherently reducing electrophilicity. -

Steric Profile: The presence of a bulky phenyl ring directly attached to the

-carbon introduces severe steric shielding. Incoming nucleophiles must overcome significant steric repulsion, which acts as a kinetic bottleneck during Michael addition.

Logical relationship between enone structure, steric hindrance, and pharmacological application.

Mechanistic Reactivity & Kinetic Causality

The structural divergence between these two molecules dictates their behavior in covalent binding assays.

The Causality of Rapid vs. Attenuated Addition:

In p-tolyl vinyl ketone, the unhindered

Conversely, the chalcone scaffold exhibits tunable electrophilicity . The steric bulk of the

Pharmacological Implications & Target Engagement

Because of their distinct kinetic profiles, these two scaffolds occupy different niches in drug development:

-

Chalcones as Privileged Scaffolds: Chalcones are widely recognized as Targeted Covalent Inhibitors (TCIs). Their attenuated reactivity ensures they do not indiscriminately alkylate cellular thiols (like abundant glutathione). Instead, they selectively engage highly nucleophilic, hyper-reactive cysteine residues situated in specific protein binding pockets (e.g., Cys151 on KEAP1, leading to NRF2 activation and anti-inflammatory responses) [1].

-

p-Tolyl Vinyl Ketone as a Chemical Probe: Due to its high reactivity, p-tolyl vinyl ketone is frequently utilized as a chemical probe to profile global cysteine reactivity or as a foundational building block in palladium-catalyzed carbonylations and cross-coupling reactions [3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the synthesis and evaluation of these compounds must rely on self-validating protocols. Below are the optimized methodologies.

Protocol A: Synthesis of Chalcone via Claisen-Schmidt Condensation

Causality: Base-catalyzed enolization of acetophenone creates a nucleophilic enolate that attacks the electrophilic carbonyl of benzaldehyde. The subsequent E1cB dehydration is thermodynamically driven by the formation of a fully conjugated diaryl system, acting as a thermodynamic sink.

-

Initiation: Dissolve equimolar amounts (10 mmol) of acetophenone and benzaldehyde in 20 mL of absolute ethanol.

-

Catalysis: Slowly add 10 mL of an aqueous NaOH solution (2M) while stirring at 0°C. The low temperature prevents side-reactions like the Cannizzaro reaction.

-

Propagation: Allow the mixture to warm to room temperature and stir for 2–4 hours. A precipitate will form as the highly conjugated chalcone becomes insoluble in the aqueous-ethanolic mixture.

-

Validation: Filter the solid, wash with ice-cold ethanol, and recrystallize from hot ethanol. Confirm the trans (E) geometry via

H-NMR by observing the vinylic protons (typically doublets with a coupling constant

Protocol B: Synthesis of p-Tolyl Vinyl Ketone via Mannich Base Elimination

Causality: Direct aldol condensation of p-methylacetophenone with formaldehyde is plagued by polymerization due to the unhindered nature of the resulting terminal enone. Utilizing a Mannich reaction forms a stable

-

Mannich Reaction: Reflux p-methylacetophenone (10 mmol), paraformaldehyde (15 mmol), and dimethylamine hydrochloride (12 mmol) in absolute ethanol with a catalytic amount of HCl for 12 hours.

-

Isolation: Remove the solvent under reduced pressure to isolate the ketonic Mannich base hydrochloride.

-

Elimination: Dissolve the Mannich base in water, basify to pH 10 with 10%

, and extract with dichloromethane. Treat the organic layer with methyl iodide (1.2 eq) to quaternize the amine, transforming it into a superior leaving group. -

Validation: Stir with mild base (e.g.,

) to induce elimination. Purify via flash chromatography.

Protocol C: Self-Validating NMR Thiol Reactivity Assay

To quantify the electrophilicity of these enones, a kinetic NMR assay is employed. Self-Validation: The use of an internal standard ensures that the disappearance of alkene signals is exclusively due to adduct formation, not precipitation. The simultaneous appearance of upfield aliphatic signals closes the mass-balance loop.

Self-validating NMR workflow for quantifying thiol-reactive Michael addition kinetics.

-

Prepare a 10 mM solution of the enone and 10 mM 1,3,5-trimethoxybenzene (internal standard) in

. -

Add a 100 mM solution of cysteamine in

(buffered to pH 7.4 with phosphate) to achieve a 10-fold excess (pseudo-first-order conditions). -

Acquire

H-NMR spectra at 298K every 5 minutes. -

Integrate the decaying vinylic protons against the internal standard to calculate the half-life (

).

Quantitative Data Synthesis

The following table synthesizes the topological, kinetic, and synthetic parameters distinguishing these two enone classes.

| Parameter | p-Tolyl Vinyl Ketone | Chalcone |

| IUPAC Nomenclature | 1-(4-methylphenyl)prop-2-en-1-one | 1,3-diphenyl-2-propen-1-one |

| Alkene Topology | Terminal ( | Internal ( |

| Steric Hindrance at | Minimal | Severe |

| Thiol Reactivity ( | < 5 minutes (Highly reactive) | > 120 minutes (Attenuated/Tunable) |

| Primary Utility | Chemical probe, synthetic intermediate | Privileged pharmacophore (TCI) |

| Optimal Synthetic Route | Mannich base elimination | Claisen-Schmidt condensation |

| Typical Synthetic Yield | 60–75% | 85–95% |

References

-

Title: Structural requirements of 2',4',6'-tris(methoxymethoxy) chalcone derivatives for anti-inflammatory activity: the importance of a 2'-hydroxy moiety. Source: PubMed (National Institutes of Health). URL: [Link]

-

Title: Generation of a Structurally Diverse Library through Alkylation and Ring Closure Reactions Using 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one Hydrochloride. Source: Acta Chimica Slovenica. URL: [Link]

-

Title: Natural Product Synthesis via Palladium-Catalyzed Carbonylation. Source: ACS Chemical Reviews. URL: [Link]

-

Title: 4'-Methoxy-4-methylchalcone | C17H16O2 | CID 5709372. Source: PubChem (National Center for Biotechnology Information). URL: [Link]

Reactivity of para-Substituted Aryl Vinyl Ketones: A Guide to Covalent Warhead Tuning

Topic: Reactivity of para-Substituted Aryl Vinyl Ketones Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Abstract

Aryl vinyl ketones (AVKs) represent a privileged class of Michael acceptors in the design of targeted covalent inhibitors (TCIs). Their reactivity toward biological nucleophiles, particularly cysteine thiols, is highly tunable via substitution on the aryl ring. This guide provides a comprehensive technical analysis of the structure-reactivity relationships (SAR) of para-substituted AVKs, detailing the mechanistic underpinnings, synthesis protocols, and kinetic assays required to fine-tune their electrophilicity for optimal therapeutic index.

Introduction: The Strategic Value of Aryl Vinyl Ketones

In modern drug discovery, the resurgence of covalent inhibition has shifted focus from non-specific alkylators to "tunable" warheads. Aryl vinyl ketones offer a distinct advantage over acrylamides: the aryl group provides a handle for electronic modulation of the

By varying the substituent at the para-position, medicinal chemists can modulate the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby controlling the rate of nucleophilic attack (

Mechanistic Principles & Electronic Tuning

The Michael Addition Mechanism

The reaction between a cysteine thiol (protein or glutathione) and an AVK follows a 1,4-conjugate addition pathway. The reaction rate is governed by the electrophilicity of the

Hammett Correlation and Reactivity

The reactivity of para-substituted AVKs correlates linearly with Hammett substituent constants (

-

Electron-Withdrawing Groups (EWGs): (e.g., -NO

, -CF -

Electron-Donating Groups (EDGs): (e.g., -OMe, -NMe

) raise the LUMO energy, destabilizing the transition state, thus decreasing reactivity.

The relationship is described by the Hammett equation:

Quantitative Data: Substituent Effects

The following table summarizes the electronic parameters and expected reactivity trends relative to the unsubstituted phenyl vinyl ketone.

| Substituent (para) | Hammett Constant ( | Electronic Effect | Relative Reactivity ( | Predicted |

| -NO | +0.78 | Strong EWG | High (>10x) | Minutes |

| -CF | +0.54 | Moderate EWG | Elevated | < 30 min |

| -Cl | +0.23 | Weak EWG | Moderate Increase | ~30-60 min |

| -H | 0.00 | Reference | 1.0 (Baseline) | ~1-2 hours |

| -Me | -0.17 | Weak EDG | Slight Decrease | > 2 hours |

| -OMe | -0.27 | Moderate EDG | Decreased | > 4 hours |

| -NMe | -0.83 | Strong EDG | Very Low | > 24 hours |

Note: Reactivity trends derived from Hammett principles and comparative kinetic data on chalcones and vinyl sulfones [1, 2].

Experimental Protocols

Synthesis of Aryl Vinyl Ketones (Mannich Base Route)

This protocol is favored for its operational simplicity and ability to generate libraries.

Reagents: Acetophenone derivative, Paraformaldehyde, Dimethylamine HCl, Ethanol, Ethyl Chloroformate, DIPEA.

Step 1: Mannich Base Formation

-

Dissolve the acetophenone derivative (1.0 equiv) in ethanol.

-

Add paraformaldehyde (1.5 equiv) and dimethylamine hydrochloride (1.2 equiv).

-

Add catalytic conc. HCl (0.05 equiv).

-

Reflux for 2–12 hours (monitor by TLC).

-

Cool to precipitate the Mannich base hydrochloride. Filter and wash with cold acetone.

Step 2: Elimination to Vinyl Ketone

-

Suspend the Mannich salt (1.0 equiv) in CH

Cl -

Add DIPEA (2.5 equiv) dropwise; stir for 15 min.

-

Add Ethyl Chloroformate (1.1 equiv) dropwise (or Methyl Iodide followed by base).

-

Stir at RT for 2 hours.

-

Quench with water, extract with CH

Cl

Glutathione (GSH) Reactivity Assay

This self-validating kinetic assay determines the second-order rate constant (

Workflow:

-

Preparation: Prepare 10 mM stock of AVK in DMSO and 10 mM reduced GSH in PBS (pH 7.4).

-

Incubation: Mix AVK (final 50

M) with excess GSH (final 500 -

Monitoring: Inject aliquots into HPLC-UV or LC-MS at defined intervals (0, 5, 10, 20, 40, 60 min).

-

Analysis: Plot

vs. time to get -

Calculation:

.

Applications in Drug Design

In covalent drug discovery, "faster" is not always better. An overly reactive warhead (e.g., p-NO

Optimization Strategy:

-

Start with the unsubstituted phenyl vinyl ketone.

-

If

is too low (low potency), introduce EWGs (Cl, CF -

If the compound shows high intrinsic clearance or toxicity, dampen reactivity with EDGs (OMe, Me) to increase selectivity for the target cysteine (which is often activated by the local protein environment).

References

-

Transition States and Energetics of Nucleophilic Additions of Thiols to Substituted

-unsaturated Ketones. Source: Journal of Organic Chemistry (2011) URL:[Link] -

Covalent Modifiers: A Chemical Perspective on the Reactivity of

-Unsaturated Carbonyls with Thiols. Source: Journal of Medicinal Chemistry (2016) URL:[Link] -

Efficient Approach for the Synthesis of Aryl Vinyl Ketones. Source: Molecules (MDPI) (2023) URL:[Link]

-

Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles. Source: Chemical Research in Toxicology (2009) URL:[Link]

An In-depth Technical Guide to the Physical Properties of 4'-Methylacetophenone

A Note on Chemical Identity: This technical guide focuses on the physical and chemical properties of 4'-Methylacetophenone (CAS No. 122-00-9). The initial topic requested was "4'-methylacrylophenone monomer." However, extensive database searches indicate that this name is not associated with a commonly synthesized or characterized monomer. The vast majority of scientific literature and supplier information for similar nomenclature points to 4'-Methylacetophenone. It is therefore presumed that this was the intended compound for analysis.

Introduction

4'-Methylacetophenone, also known as p-methylacetophenone or methyl p-tolyl ketone, is an aromatic ketone with the chemical formula C₉H₁₀O.[1][2] Structurally, it is a derivative of acetophenone with a methyl group substituted at the para (4-) position of the phenyl ring.[1] This compound is a clear, colorless to pale yellow liquid at or slightly above room temperature and is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4][5] It also finds significant application as a fragrance ingredient in perfumes and soaps, valued for its blossom notes.[6][7] Its natural occurrence has been reported in some woods.[1] Understanding its core physical properties is paramount for its effective use in research, development, and industrial applications.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of 4'-Methylacetophenone are summarized below. These properties dictate its behavior in various solvents and reaction conditions, and are crucial for process design, safety, and quality control.

| Property | Value | Source(s) |

| CAS Number | 122-00-9 | [8][9][10][11] |

| Molecular Formula | C₉H₁₀O | [8][10][11] |

| Molecular Weight | 134.18 g/mol | [8][9][10] |

| Appearance | Clear, colorless to pale yellow liquid | [3][11] |

| Melting Point | 22-24 °C (lit.) | [8][9] |

| Boiling Point | 226 °C (lit.) | [8][9] |

| Density | 1.005 g/mL at 25 °C (lit.) | [8][12] |

| Refractive Index (n20/D) | 1.533 (lit.) | [8][9] |

| Flash Point | 92 °C | [3][12] |

| Solubility in Water | 0.37 g/L at 15-20 °C (Slightly soluble) | [12][13] |

| Solubility in Organic Solvents | Soluble in DMSO (100 mg/mL), miscible with ethanol, acetone, corn oil. | [6] |

| Vapor Pressure | 0.52 hPa at 25 °C | [8] |

| IUPAC Name | 1-(4-methylphenyl)ethanone | [2][11] |

| Synonyms | p-Methylacetophenone, 4-Acetyltoluene, Methyl p-tolyl ketone | [2][3] |

Section 2: Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for confirming the identity and purity of 4'-Methylacetophenone. The key features of its spectroscopic profile are driven by its constituent functional groups: the carbonyl group, the aromatic ring, and the methyl groups.

Caption: Molecular structure and key functional groups of 4'-Methylacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly characteristic. It will display a singlet for the acetyl methyl protons (CH₃-CO) typically around δ 2.5 ppm. Another singlet for the tolyl methyl protons (CH₃-Ar) will appear slightly upfield, around δ 2.4 ppm. The aromatic protons will appear as two doublets in the δ 7.2-7.9 ppm region, characteristic of a 1,4-disubstituted (para) benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon environment.[14] The carbonyl carbon is the most downfield, appearing around δ 198 ppm. The aromatic carbons will resonate in the δ 128-144 ppm range, with the methyl-substituted carbon and the acetyl-substituted carbon having distinct shifts. The two methyl carbons will appear upfield, with the acetyl methyl around δ 26 ppm and the tolyl methyl around δ 21 ppm.[14]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.[15]

-

C=O Stretch: A strong, sharp absorption band will be present around 1680-1710 cm⁻¹, which is characteristic of an aryl ketone carbonyl stretch.

-

Aromatic C-H Stretch: Peaks will be observed just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on the aromatic ring.[16]

-

Aliphatic C-H Stretch: Peaks will appear just below 3000 cm⁻¹, corresponding to the C-H bonds of the two methyl groups.

-

Aromatic C=C Stretch: Absorptions in the 1600-1400 cm⁻¹ region arise from the carbon-carbon stretching vibrations within the aromatic ring.[16]

UV-Vis Spectroscopy

In UV-Visible spectroscopy, 4'-Methylacetophenone exhibits absorption bands characteristic of aromatic ketones. These arise from π → π* transitions of the aromatic system and the carbonyl group, as well as the n → π* transition of the carbonyl group. The exact wavelengths (λmax) and molar absorptivities depend on the solvent used but are typically found in the ultraviolet range.

Section 3: Safety, Handling, and Storage

From a safety perspective, 4'-Methylacetophenone is classified as harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[3][12] It is also a combustible liquid.[3]

-

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[12]

-

-

Precautionary Statements:

-

Handling: Use in a well-ventilated area.[17] Wear appropriate personal protective equipment (PPE), including chemical splash goggles and protective gloves.[3] Avoid contact with eyes, skin, and clothing.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from sources of ignition.[3]

-

First Aid Measures:

Section 4: Experimental Protocols

Accurate characterization of 4'-Methylacetophenone relies on standardized analytical procedures. Below are exemplary protocols for obtaining key spectroscopic data.

Protocol 1: Acquiring a Neat Infrared (IR) Spectrum

Causality: As 4'-Methylacetophenone is a low-melting solid/liquid, a "neat" sample (without solvent) can be analyzed directly on an ATR-FTIR spectrometer. This method is fast and avoids solvent interference, providing a clean spectrum of the material itself.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.

-

Sample Application: Place a single drop of liquid 4'-Methylacetophenone (or a small amount of the molten solid) directly onto the center of the ATR crystal.

-

Acquire Spectrum: Secure the ATR press and apply pressure to ensure good contact between the sample and the crystal.

-

Data Collection: Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Protocol 2: Preparation of a Sample for NMR Spectroscopy

Causality: High-resolution NMR spectra require the sample to be dissolved in a deuterated solvent. The deuterated solvent is "invisible" in ¹H NMR and provides a lock signal for the spectrometer, ensuring field stability for high-quality data.

-

Sample Weighing: Accurately weigh approximately 10-20 mg of 4'-Methylacetophenone directly into a clean, dry NMR tube.

-

Solvent Addition: Using a pasture pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Homogenization: Cap the NMR tube and gently invert it several times until the sample is completely dissolved, creating a clear, homogenous solution.

-

Analysis: Insert the NMR tube into the spectrometer spinner and place it into the NMR probe for analysis.

Caption: Workflow for the physical and spectroscopic characterization of 4'-Methylacetophenone.

Conclusion

4'-Methylacetophenone is a well-characterized aromatic ketone with a robust dataset defining its physical, spectroscopic, and safety properties. Its low melting point, high boiling point, and characteristic spectroscopic signatures make it readily identifiable and suitable for a range of applications in both academic research and industrial manufacturing. Proper adherence to safety and handling protocols is essential due to its classification as a combustible liquid that is harmful if swallowed. The data and protocols presented in this guide provide a comprehensive foundation for professionals working with this versatile chemical intermediate.

References

-

Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 4'-Methylacetophenone, 95%. Retrieved from [Link]

-

CPAchem. (2023, April 19). Safety data sheet. Retrieved from [Link]

-

Chemsrc. (2025, August 21). 4'-Methylacetophenone | CAS#:122-00-9. Retrieved from [Link]

-

SpectraBase. (n.d.). 4'-Methylacetophenone. Retrieved from [Link]

-

Shaanxi Bloom Tech Co., Ltd. (2024, October 14). What are the physical properties of 4′-Methylpropiophenone, such as boiling point and solubility?. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Methylacetophenone. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. Retrieved from [Link]

-

Scribd. (n.d.). Atom Economical Synthesis of 4'-Methylpropiophenone by Friedel-Crafts Acylation of Toluene With Propionic Anhydride Over Solid Me So Porous Superacid UDCaT-5. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Chloro-3'-methylacetophenone. Retrieved from [Link]

-

NIST. (n.d.). 4'-Methylpropiophenone. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

DergiPark. (n.d.). Synthesis and Investigation Extraction Properties of 4- Methylacetophenone, 4-Chloroacetophenone and Isonitrosoacetephenone 4-Aminobenzoylhydrazones. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). This journal is © The Royal Society of Chemistry 2022. Retrieved from [Link]

- Google Patents. (n.d.). DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature.

-

University of Malta. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylsulfonylacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). p-METHYLACETOPHENONE. Retrieved from [Link]

-

NIST. (n.d.). 4'-Methylpropiophenone. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4'-Methylpropiophenone (CAS 5337-93-9). Retrieved from [Link]

-

ResearchGate. (n.d.). The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, July 24). 3.2: IR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-hydroxy-3-methyl acetophenone. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 4 Applications of UV/Vis Spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from [Link]

Sources

- 1. 4-Methylacetophenone - Wikipedia [en.wikipedia.org]

- 2. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 5. DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4'-Methylacetophenone | CAS#:122-00-9 | Chemsrc [chemsrc.com]

- 8. 122-00-9 CAS MSDS (4'-Methylacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 4 -Methylacetophenone 95 122-00-9 [sigmaaldrich.com]

- 10. 4′-Methylacetophenone, CAS 122-00-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. 4'-Methylacetophenone, 95% 1 kg | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. bg.cpachem.com [bg.cpachem.com]

- 13. 4'-Methylacetophenone, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. 4'-Methylacetophenone(122-00-9) 13C NMR spectrum [chemicalbook.com]

- 15. 4'-Methylacetophenone(122-00-9) IR Spectrum [chemicalbook.com]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

Synthesis of 4'-Methylacrylophenone via Mannich Base Elimination: An Application and Protocol Guide

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 4'-methylacrylophenone. This important vinyl ketone is a valuable monomer in polymer chemistry and an intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1][2][3] The described methodology focuses on a robust and widely applicable two-step sequence: the Mannich reaction of 4'-methylacetophenone, formaldehyde, and dimethylamine to form the corresponding Mannich base, followed by a thermally induced Hofmann elimination. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, practical experimental procedures, and critical safety considerations.

Introduction: The Significance of 4'-Methylacrylophenone

4'-Methylacrylophenone, an α,β-unsaturated ketone, is a key building block in organic synthesis. Its conjugated system makes it a reactive Michael acceptor, susceptible to nucleophilic addition, which is a cornerstone of many carbon-carbon bond-forming reactions.[4][5] The presence of the vinyl group allows it to participate in polymerization reactions, leading to the formation of specialty polymers with unique properties.[2] Furthermore, its derivatives have been explored for their potential applications in medicinal chemistry.[3]

The synthesis of 4'-methylacrylophenone is often achieved through the elimination of a β-amino ketone, commonly known as a Mannich base.[4] This approach is advantageous due to the ready availability of the starting materials and the generally high yields of the reaction sequence.

Mechanistic Rationale: A Tale of Two Reactions

The synthesis of 4'-methylacrylophenone via the Mannich base route is a two-stage process, each with its own distinct and well-understood mechanism.

The Mannich Reaction: Formation of the β-Amino Ketone

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, 4'-methylacetophenone), a non-enolizable aldehyde (formaldehyde), and a primary or secondary amine (dimethylamine).[4][6] The reaction proceeds through the formation of an electrophilic iminium ion from the reaction of formaldehyde and dimethylamine.[6][7]

Simultaneously, the acidic α-protons of 4'-methylacetophenone are abstracted under the reaction conditions to form an enol or enolate, which then acts as a nucleophile.[6] The nucleophilic enol attacks the electrophilic iminium ion, leading to the formation of the β-amino ketone, which is the Mannich base.[6]

Caption: Mechanism of the Mannich Reaction.

Hofmann Elimination: Generating the Alkene

The second step involves the elimination of the dimethylamino group from the Mannich base to form the desired α,β-unsaturated ketone. This is typically achieved through a Hofmann elimination pathway.[8][9] The reaction is usually initiated by heating the Mannich base hydrochloride salt. The quaternary ammonium salt, formed in situ under acidic conditions, is a good leaving group.[10] A base, which can be the dimethylamine itself or another added base, abstracts a proton from the α-carbon, leading to the formation of the double bond and the elimination of the tertiary amine.[10][11]

The Hofmann elimination generally favors the formation of the less substituted alkene, which in this case is the desired terminal alkene, 4'-methylacrylophenone.[8][9]

Caption: Hofmann Elimination of the Mannich Base.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 4'-methylacrylophenone.

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| 4'-Methylacetophenone | ≥98% | Sigma-Aldrich |

| Paraformaldehyde | Reagent Grade | Sigma-Aldrich |

| Dimethylamine hydrochloride | ≥99% | Sigma-Aldrich |

| Hydrochloric acid | 37% (concentrated) | Fisher Scientific |

| Ethanol | 95% or absolute | Fisher Scientific |

| Sodium hydroxide | Pellets, ≥97% | VWR |

| Diethyl ether | Anhydrous | Fisher Scientific |

| Magnesium sulfate | Anhydrous | Fisher Scientific |

| Round-bottom flasks | Various sizes | --- |

| Reflux condenser | --- | --- |

| Magnetic stirrer with hotplate | --- | --- |

| Separatory funnel | --- | --- |

| Rotary evaporator | --- | --- |

| pH paper or meter | --- | --- |

| Thin-layer chromatography (TLC) plates | Silica gel 60 F254 | --- |

Step 1: Synthesis of the Mannich Base (3-(Dimethylamino)-1-(p-tolyl)propan-1-one hydrochloride)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4'-methylacetophenone (e.g., 0.1 mol), paraformaldehyde (e.g., 0.11 mol), and dimethylamine hydrochloride (e.g., 0.11 mol).

-

Solvent and Catalyst Addition: Add ethanol (e.g., 100 mL) to the flask, followed by a catalytic amount of concentrated hydrochloric acid (e.g., 1 mL).

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The Mannich base hydrochloride may precipitate out. If so, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to yield the pure Mannich base hydrochloride as a white solid.

Step 2: Elimination to 4'-Methylacrylophenone

-

Reaction Setup: Place the dried Mannich base hydrochloride (e.g., 0.08 mol) in a distillation apparatus.

-

Thermal Elimination: Heat the solid under vacuum. The elimination reaction will occur, and the product, 4'-methylacrylophenone, will distill over as a liquid. The temperature required for elimination can vary but is typically in the range of 160-200 °C.

-

Collection: Collect the distilled liquid in a pre-weighed receiving flask.

-

Purification (Optional): The collected product is often of high purity. If further purification is required, it can be redistilled under reduced pressure.

Characterization

The identity and purity of the synthesized 4'-methylacrylophenone should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.[12]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the α,β-unsaturated carbonyl stretch.[13]

-

Mass Spectrometry (MS): To determine the molecular weight.[14]

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

-

Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[17]

-

Paraformaldehyde: Paraformaldehyde is harmful if swallowed or inhaled and can cause skin irritation and serious eye damage.[15][18] Avoid generating dust.[18]

-

Dimethylamine Hydrochloride: Handle with care, avoiding contact with skin and eyes.

-

Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

-

Thermal Decomposition: The elimination step involves heating to high temperatures. Ensure the apparatus is set up correctly and securely.

Summary of Quantitative Data

| Parameter | Value (Example) |

| Mannich Base Synthesis | |

| 4'-Methylacetophenone | 13.4 g (0.1 mol) |

| Paraformaldehyde | 3.3 g (0.11 mol) |

| Dimethylamine hydrochloride | 9.0 g (0.11 mol) |

| Ethanol | 100 mL |

| Concentrated HCl | 1 mL |

| Reaction Time | 2-4 hours |

| Expected Yield (Mannich Base) | 70-85% |

| Elimination Reaction | |

| Mannich Base Hydrochloride | 17.2 g (0.08 mol) |

| Elimination Temperature | 160-200 °C |

| Expected Yield (4'-Methylacrylophenone) | 80-95% |

References

- Wikimedia Commons. (n.d.). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products.

- ChemRxiv. (n.d.). A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacopho.

- Master Organic Chemistry. (2017, October 18). The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored?

- Wikipedia. (n.d.). Hofmann elimination.

- BenchChem. (n.d.). Synthesis and characterization of 4'-Methylacetophenone-D10.

- Chemistry Steps. (2025, June 16). The Hofmann Elimination.

- Penta. (2024, December 10). Paraformaldehyde - SAFETY DATA SHEET.

- Clausius Scientific Press. (2021, November 24). Synthesis and Research Progress of Mannich Base Corrosion Inhibitor.

- Chemistry Steps. (2021, December 1). Mannich Reaction.

- The Organic Chemistry Tutor. (n.d.). Hofmann Elimination.

- Fisher Scientific. (2024, February 21). SAFETY DATA SHEET - Paraformaldehyde.

- Thermo Fisher Scientific. (n.d.). Mannich Reaction.

- The Organic Chemistry Tutor. (2016, December 29). Hofmann and Cope Elimination - E2 Reaction Mechanism - Syn vs Anti Stereochemistry.

- Canadian Centre for Occupational Health and Safety. (2025, August 28). Formaldehyde Solutions.

- Dartmouth College Environmental Health and Safety. (n.d.). Formaldehyde (Formalin) & Paraformaldehyde.

- SciSpace. (2022, August 31). Recent progress in the chemistry of b- aminoketones.

- CymitQuimica. (n.d.). CAS 5337-93-9: 4′-Methylpropiophenone.

- New Jersey Department of Health. (n.d.). Paraformaldehyde - Hazardous Substance Fact Sheet.

- ChemicalBook. (2023, May 26). 4'-Methylpropiophenone: Applications, synthesis and FTIR.

- International Journal of Trend in Scientific Research and Development. (2018, April 15). Synthesis, Characterization and Application of Mannich Base.

- Open Access Research Journal of Biology and Pharmacy. (2023, March 2). Synthetic applications of biologically important Mannich bases: An updated review.

- ResearchGate. (n.d.). The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines.

- SciSpace. (n.d.). Synthesis and Characterization of Polymer-Metal Chelates Derived from Poly(4-methacryloxy acetophenone)-Methyl Methacryl.

- Scribd. (n.d.). Atom Economical Synthesis of 4'-Methylpropiophenone by Friedel-Crafts Acylation of Toluene With Propionic Anhydride Over Solid Me So Porous Superacid UDCaT-5.

- Knowledge. (2024, October 6). What Are The Common Uses Of 4′-Methylpropiophenone In Industry?

- Thermo Fisher Scientific. (n.d.). Mannich Reaction.

- South African Journal of Chemistry. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.

- ChemicalBook. (2024, October 21). 4'-Methylacetophenone: Applications in Medicinal chemistry and its Health Hazards.

- RSC Publishing. (2022, August 31). Recent progress in the chemistry of β-aminoketones.

- MDPI. (2022, September 6). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs.

- MDPI. (2018, June 26). Group 4 Metallocene Polymers—Selected Properties and Applications.

- Springer. (n.d.). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl).

- BenchChem. (n.d.). Applications of 4-Hydroxy-2-methylenebutanoic Acid in Polymer Chemistry: Application Notes and Protocols.

- ResearchGate. (2025, May 5). Synthesis of Beta‐Enaminoketones and Enaminoesters Catalyzed by Brønsted Acids Ammonium Chloride and Glycine Hydrochloride.

- PubMed. (2007, January 15). Structural characterization and cytotoxic properties of a 4-O-methylglucuronoxylan from Castanea sativa.

- PubMed. (2019, October 15). Preparation, structural characterization and bioactivity of 4-O-Methylglucuronoxylan from Artemisia sphaerocephala Krasch.

- ResearchGate. (n.d.). β-Amino ketone by Mannich reaction.

- Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives.

Sources

- 1. 4'-Methylpropiophenone: Applications, synthesis and FTIR_Chemicalbook [chemicalbook.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. 4'-Methylacetophenone: Applications in Medicinal chemistry and its Health Hazards_Chemicalbook [chemicalbook.com]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. Mannich Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. One moment, please... [chemistrysteps.com]

- 7. clausiuspress.com [clausiuspress.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 10. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.be [fishersci.be]

- 16. CCOHS: Formaldehyde Solutions [ccohs.ca]

- 17. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 18. pentachemicals.eu [pentachemicals.eu]

Application Notes & Protocols for Michael Addition Reactions Utilizing 1-(4-Methylphenyl)prop-2-en-1-one

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic implementation of Michael addition reactions using 1-(4-Methylphenyl)prop-2-en-1-one. This versatile α,β-unsaturated ketone, a derivative of the chalcone scaffold, serves as a pivotal Michael acceptor for the formation of diverse carbon-carbon and carbon-heteroatom bonds.[1] We will move beyond simple procedural lists to explore the underlying mechanistic principles, offering field-proven insights into catalyst selection, reaction optimization, and stereochemical control. The protocols detailed herein are designed to be self-validating, providing a robust framework for the synthesis of complex molecular architectures, including valuable γ-nitro carbonyls, β-amino ketones, and organosulfur compounds, which are key intermediates in pharmaceutical synthesis.[2][3][4]

Core Principles: Understanding the Reactivity of 1-(4-Methylphenyl)prop-2-en-1-one

1-(4-Methylphenyl)prop-2-en-1-one, also known as p-tolyl vinyl ketone, is an α,β-unsaturated carbonyl compound. Its reactivity as a Michael acceptor is governed by the electronic conjugation between the carbon-carbon double bond and the carbonyl group. This conjugation delocalizes the π-electrons across the system, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.[5]

The Michael addition is a conjugate (or 1,4-) addition, where a nucleophile adds to the β-carbon of the enone system.[5][6] This pathway is thermodynamically favored and typically occurs with "soft" nucleophiles like enolates, amines, and thiols. This is in contrast to the 1,2-addition (direct attack at the carbonyl carbon), which is favored by "hard" nucleophiles such as organolithium or Grignard reagents.[7]

Caption: Resonance delocalization in the enone system.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for key Michael addition transformations involving 1-(4-Methylphenyl)prop-2-en-1-one. The choice of catalyst and reaction conditions is critical for achieving high yield and, where applicable, high stereoselectivity.

C-C Bond Formation: Asymmetric Addition of Carbon Nucleophiles

The formation of new carbon-carbon bonds via Michael addition is a cornerstone of organic synthesis. Here, we detail protocols for the addition of malonates and nitroalkanes, which yield synthetically versatile 1,5-dicarbonyl and γ-nitro carbonyl compounds, respectively.[1]

This protocol is adapted from methodologies developed for substituted chalcones, which are structurally analogous to 1-(4-Methylphenyl)prop-2-en-1-one. The use of a chiral Nickel-Sparteine complex allows for the enantioselective synthesis of the Michael adduct.[8]

Causality Behind Experimental Choices:

-

Catalyst: The NiCl₂-(-)-Sparteine complex forms a chiral pocket that coordinates both the Michael acceptor and the enolate of diethyl malonate. This coordination pre-organizes the transition state, leading to a facial-selective attack on the enone and inducing high enantioselectivity.[8]

-

Solvent: Toluene is selected as it provides the optimal balance of solubility and minimal interference with the chiral catalyst, leading to higher enantiomeric excess compared to more polar solvents like THF or methanol.[8]

-

Temperature: The reaction is run at ambient temperature to ensure thermal stability of the catalyst complex and maximize enantioselectivity.

Step-by-Step Protocol:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add NiCl₂ (10 mol%) and (-)-Sparteine (10 mol%).

-

Add anhydrous toluene (3.0 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.

-

Add 1-(4-Methylphenyl)prop-2-en-1-one (1.0 mmol, 1.0 equiv).

-

Add diethyl malonate (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.

-

Seal the flask and stir the reaction mixture at 25 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired adduct.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Outcomes for Analogous Chalcones [8]

| Entry | Chalcone Substituent (para) | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | H | 90 | 86 |

| 2 | Cl | 90 | 87 |

| 3 | OMe | 85 | 85 |

Caption: Workflow for Ni-catalyzed Michael addition.

The conjugate addition of nitroalkanes to enones produces γ-nitro carbonyl compounds, which are valuable precursors for synthesizing γ-amino acids and other biologically active molecules.[1][9] Bifunctional organocatalysts, such as thioureas or squaramides, are highly effective for this transformation.[10][11]

Step-by-Step Protocol:

-

In a vial, dissolve 1-(4-Methylphenyl)prop-2-en-1-one (0.5 mmol, 1.0 equiv) and a rosin-derived bifunctional squaramide catalyst (0.3 mol%) in toluene (1.0 mL).[10]

-

Add nitromethane (2.5 mmol, 5.0 equiv) to the solution.

-

Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.

-

Purify the product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

C-N Bond Formation: The Aza-Michael Addition

The aza-Michael reaction is an efficient, atom-economical method for synthesizing β-amino carbonyl compounds, a common motif in pharmaceuticals.[12][13] A solvent-free approach is presented here, which is both environmentally friendly and often accelerates the reaction rate.[12][14]

Step-by-Step Protocol:

-

To a clean, dry reaction vial, add 1-(4-Methylphenyl)prop-2-en-1-one (0.4 mmol, 1.0 equiv).

-

Add the desired amine nucleophile (e.g., aniline or piperidine) (0.8 mmol, 2.0 equiv).

-

Stir the mixture vigorously at room temperature. For less reactive amines, the temperature can be increased to 40-60 °C.

-

The reaction is typically complete within 1 to 24 hours. Monitor by TLC until the enone is fully consumed.[14]

-

Purify the resulting mixture directly by flash column chromatography on neutral alumina or silica gel to afford the β-amino ketone.[14]

C-S Bond Formation: The Sulfa-Michael Addition

The introduction of a sulfur moiety via the sulfa- (or thia-) Michael addition yields valuable β-thio-carbonyl compounds. Highly enantioselective versions of this reaction can be achieved using low loadings of cinchona alkaloid-derived organocatalysts.[15]

Causality Behind Experimental Choices:

-

Catalyst: The cinchona-derived urea catalyst acts as a bifunctional catalyst. The urea moiety activates the enone by forming two hydrogen bonds with the carbonyl oxygen, increasing the electrophilicity of the β-carbon. Simultaneously, the basic quinuclidine nitrogen atom deprotonates the thiol, generating the thiolate nucleophile in close proximity to the activated acceptor. This dual activation within a chiral framework allows for excellent stereocontrol.[15]

Caption: Dual activation mechanism in sulfa-Michael addition.

Step-by-Step Protocol:

-

To a vial, add the cinchona alkaloid-derived urea catalyst (0.1 mol%).[15]

-

Add 1-(4-Methylphenyl)prop-2-en-1-one (0.2 mmol, 1.0 equiv) followed by toluene (0.4 mL).

-

Add the thiol (e.g., thiophenol) (0.24 mmol, 1.2 equiv).

-

Stir the reaction at room temperature. The reaction is often complete in less than 30 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, directly load the reaction mixture onto a silica gel column and purify by flash chromatography to obtain the optically active sulfide.

Expected Outcomes for Analogous Enones [15]

| Entry | Thiol | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Thiophenol | >99 | 98 |

| 2 | 4-Me-C₆H₄SH | >99 | 97 |

| 3 | 4-Cl-C₆H₄SH | >99 | 98 |

General Troubleshooting and Optimization

| Problem Observed | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficient reaction time/temperature; Steric hindrance. | Use fresh catalyst; Increase reaction time or temperature moderately; Screen different catalysts or solvents. |

| Low Enantioselectivity | Catalyst degradation; Non-optimal solvent or temperature; Racemic background reaction. | Use anhydrous solvents; Lower the reaction temperature; Decrease catalyst loading to minimize background reaction.[15] |

| Formation of 1,2-Adduct | Nucleophile is too "hard"; Reaction conditions favor kinetic control. | Switch to a softer nucleophile (e.g., use a cuprate instead of a Grignard); Use aprotic solvents; Lower the temperature. |

| Product Decomposition | Product is unstable to workup conditions (acid/base); Product is air-sensitive. | Use a milder quenching agent (e.g., sat. NH₄Cl); Perform workup and purification quickly; Handle product under inert gas. |

Conclusion

1-(4-Methylphenyl)prop-2-en-1-one is a highly effective and versatile substrate for Michael addition reactions. By carefully selecting the nucleophile and catalytic system—ranging from transition metals to organocatalysts—a diverse array of valuable chemical building blocks can be synthesized with high efficiency and stereocontrol. The protocols provided in this guide serve as a robust starting point for researchers aiming to leverage this powerful C-C and C-heteroatom bond-forming reaction in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.

References

-

Chopade, M. U. (2017). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. American Journal of Organic Chemistry. [Link]

-

Li, W. et al. (2014). A facile synthesis of β-amino carbonyl compounds through an aza-Michael addition reaction under solvent-free conditions. RSC Advances. [Link]

-

Chopade, M. U. (2017). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. ResearchGate. [Link]

-

RSC Publishing. (2014). A facile synthesis of β-amino carbonyl compounds through an aza-Michael addition reaction under solvent-free conditions. RSC Advances. [Link]

-

RSC Publishing. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances. [Link]

-

Rana, N. K., Selvakumar, S., & Singh, V. K. (2010). Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Michael Addition. [Link]

-

Wang, Y., et al. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances. [Link]

-

Huang, X., et al. (2019). Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide. Molecules. [Link]

-

Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

Wikipedia. Michael reaction. [Link]

-

Garrido, N. R., et al. (2018). Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. Organic Letters. [Link]

-

Figshare. (2016). Enantioselective Michael Addition of Malonates to Chalcone Derivatives Catalyzed by Dipeptide-derived Multifunctional Phosphonium Salts. The Journal of Organic Chemistry. [Link]

-

Buchler GmbH. Asymmetric Michael Addition. [Link]

-

Patil, S. P., et al. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica. [Link]

-

Pesciaioli, F., et al. (2019). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. ACS Catalysis. [Link]

-

Mahato, C. K., et al. (2020). Asymmetric 1,4-Michael Addition in Aqueous Medium Using Hydrophobic Chiral Organocatalysts. Journal of the Indian Chemical Society. [Link]

-

Shibasaki, M., & Kanai, M. (2004). Catalytic asymmetric 1,4-addition reactions using alpha,beta-unsaturated N-acylpyrroles as highly reactive monodentate alpha,beta-unsaturated ester surrogates. Journal of the American Chemical Society. [Link]

-

ACS Publications. (2004). A Catalytic Michael Addition of Thiols to α,β-Unsaturated Carbonyl Compounds. Organic Letters. [Link]

-

PubChem. 1-(4-Methylphenyl)prop-2-en-1-one. [Link]

-

Ali, H. S. M., et al. (2022). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters. [Link]

-

Moussaoui, Y., & Ben Salem, R. (2009). MICHAEL ADDITIONS OF NITROALKANES TO CONJUGATED KETONES, CARBOXYLIC ESTERS AND NITRILES IN WATER AND BIPHASIC CONDITIONS (WATER-DICHLOROMETHANE). Journal de la Société Chimique de Tunisie. [Link]

-

Wang, L., et al. (2018). Asymmetric Michael addition reactions catalyzed by calix[12]thiourea cyclohexanediamine derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

Brown, S. P., et al. (2002). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society. [Link]

-

TCG Lifesciences. (2020). Asymmetric 1,4-Michael Addition in Aqueous Medium Using Hydrophobic Chiral Organocatalysts. [Link]

-

PubChem. 1-(4-Methylphenyl)prop-2-en-1-one. [Link]

-

Chen, J., et al. (2012). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Chemical Communications. [Link]

-

Mayr, H., et al. (2021). Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. Chemical Science. [Link]

-

Chad's Prep. (2021). 21.8 Michael Reactions | Organic Chemistry. YouTube. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one | 62834-89-3 | Benchchem [benchchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. longdom.org [longdom.org]

- 9. Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. A facile synthesis of β-amino carbonyl compounds through an aza-Michael addition reaction under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Asymmetric Michael Addition - Buchler GmbH [buchler-gmbh.com]

- 14. rsc.org [rsc.org]

- 15. Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones [organic-chemistry.org]

Procedure for Nazarov cyclization of p-tolyl vinyl ketone

Application Notes and Protocols

Topic: Procedure for the Nazarov Cyclization of p-Tolyl Substituted Divinyl Ketone

For Internal Use and Scientific Dissemination

Introduction: The Nazarov Cyclization as a Robust Tool for 5-Membered Ring Synthesis

The Nazarov cyclization is a powerful acid-catalyzed reaction that transforms divinyl ketones into cyclopentenones.[1][2] First discovered by Ivan Nikolaevich Nazarov in the 1940s during his studies of allyl vinyl ketone rearrangements, this reaction has become a cornerstone of modern organic synthesis.[1][3] Its significance lies in the prevalence of the cyclopentenone core in a vast array of natural products, including prostaglandins and jasmone, as well as its utility as a versatile synthetic intermediate.[1]

Classical Nazarov cyclizations often require strong Brønsted or Lewis acids in stoichiometric amounts, which can limit their applicability with sensitive substrates.[1][4] However, ongoing research has led to the development of milder, more efficient catalytic variants. This guide provides a detailed examination of the procedure as applied to an aryl-substituted substrate, specifically a divinyl ketone bearing p-tolyl groups, focusing on the mechanistic rationale and a field-tested experimental protocol.

Core Reaction Mechanism: A 4π Electrocyclization Cascade

The accepted mechanism for the Nazarov cyclization proceeds through a series of well-defined cationic intermediates.[5] The entire process is a showcase of pericyclic reaction principles applied in a synthetic context.

-

Catalyst Coordination: The reaction is initiated by the coordination of a Lewis or Brønsted acid to the carbonyl oxygen of the divinyl ketone. This activation polarizes the π-system and facilitates the formation of a key pentadienyl cation intermediate.[5]

-

4π Electrocyclic Ring Closure: The central mechanistic step is a thermally allowed 4π conrotatory electrocyclization of the pentadienyl cation.[1] This ring-closing event, governed by the Woodward-Hoffmann rules, forms a new carbon-carbon bond and generates a highly reactive oxyallyl cation.

-

Elimination: The oxyallyl cation then undergoes a rapid elimination of a proton from a carbon adjacent to the newly formed ring. In cases with multiple possible elimination sites, this step can lead to mixtures of regioisomers, although with symmetrical substrates like the one discussed here, a single product is expected.[4]

-

Tautomerization: The final step is the tautomerization of the resulting enolate to yield the thermodynamically stable cyclopentenone product.[1]

Caption: The acid-catalyzed mechanism of the Nazarov cyclization.

Part 1: Synthesis of Divinyl Ketone Precursor

The Nazarov cyclization requires a divinyl ketone substrate. The term "p-tolyl vinyl ketone" is interpreted here as a divinyl ketone symmetrically substituted with p-tolyl groups, namely (1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-one . This precursor is readily synthesized via a base-catalyzed Claisen-Schmidt condensation between two equivalents of p-tolualdehyde and one equivalent of acetone.[6]

Protocol 1: Synthesis of (1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-one

Materials:

-

p-Tolualdehyde (2.0 eq)

-

Acetone (1.0 eq)

-

Ethanol (95%)

-

Sodium Hydroxide (NaOH), 10% aqueous solution

-

Deionized Water

-

Standard laboratory glassware (Erlenmeyer flask, magnetic stirrer, filtration apparatus)

Procedure:

-

Reactant Preparation: In a 100 mL Erlenmeyer flask, dissolve p-tolualdehyde (0.02 mol, 2.40 g) and acetone (0.01 mol, 0.58 g) in 20 mL of 95% ethanol. Stir the mixture at room temperature until a homogeneous solution is formed.[6]

-

Catalyst Addition: While vigorously stirring the ethanolic solution, add the 10% aqueous NaOH solution dropwise over 10-15 minutes. A yellow precipitate will begin to form almost immediately. The dropwise addition helps to control the reaction exotherm.

-

Reaction: Continue stirring the resulting slurry at room temperature for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid first with cold deionized water to remove any residual NaOH, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.[6]

-

Purification: The crude product can be purified by recrystallization from hot ethanol to yield bright yellow crystals.

-

Drying & Characterization: Dry the purified crystals under vacuum. Characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. The expected molecular weight is 262.35 g/mol .[6]

Part 2: Lewis Acid-Catalyzed Nazarov Cyclization

With the divinyl ketone precursor in hand, the core cyclization can be performed. Ferric chloride (FeCl₃) is an inexpensive, effective, and commonly used Lewis acid for this transformation.[7]

Protocol 2: FeCl₃-Catalyzed Nazarov Cyclization

Materials:

-

(1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-one (1.0 eq)

-

Anhydrous Ferric Chloride (FeCl₃) (1.1 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

-

Standard inert atmosphere glassware (Schlenk flask, nitrogen/argon line, septa, syringes)

Procedure:

-

Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon. Anhydrous conditions are critical as Lewis acids like FeCl₃ are water-sensitive.

-

Substrate Addition: To the flask, add the divinyl ketone precursor (e.g., 1.0 mmol, 262 mg) and dissolve it in anhydrous DCM (approx. 10 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to moderate the reaction rate and minimize potential side reactions.

-

Catalyst Addition: Carefully add anhydrous FeCl₃ (e.g., 1.5 mmol, 243 mg) to the stirred solution in one portion. The reaction mixture will typically darken in color.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C, gradually warming to room temperature over 1-3 hours. The progress should be closely monitored by TLC, observing the consumption of the starting material.

-

Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution at 0 °C. This step neutralizes the acidic catalyst and any remaining acidic species.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure cyclopentenone product.

Experimental Overview

Caption: Workflow for synthesis and cyclization of p-tolyl divinyl ketone.

Summary of Reaction Parameters

The choice of catalyst and conditions can significantly impact the Nazarov cyclization's outcome. While this guide focuses on FeCl₃, various other promoters are effective for aryl-substituted systems.

| Catalyst / Promoter | Typical Loading | Solvent | Temperature (°C) | Notes |

| FeCl₃ | 1.1 - 2.0 eq | CH₂Cl₂ (DCM) | 0 to RT | Common, inexpensive, and effective for many substrates.[7] |